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Compound of Interest

Compound Name: Terephthalaldehyde dioxime

CAS No.: 18705-39-0

Cat. No.: B098869 Get Quote

Executive Summary
Terephthalaldehyde dioxime (CAS 18705-39-0) is a critical bifunctional intermediate in

organic synthesis and materials science. Unlike its precursor, terephthalaldehyde, the dioxime

features two reactive

moieties, making it a versatile "clip" in reticular chemistry. It serves as a primary precursor for
1,4-benzenedimethanamine (a key curing agent) and terephthalonitrile oxide (used in click
chemistry for isoxazole synthesis).

This guide provides a definitive technical reference for researchers utilizing this compound in

the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs),

and pharmaceutical intermediates.

Part 1: Chemical Identity & Physicochemical
Profile[1][2][3]
Accurate identification is paramount, as this compound is frequently confused with its aldehyde

precursor (CAS 623-27-8) or its nitrile derivative (CAS 623-26-7).
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Identifier Type Value Notes

CAS Number 18705-39-0
Distinct from

Terephthalaldehyde (623-27-8)

IUPAC Name

(1E,4E)-1,4-

benzenedicarbaldehyde

dioxime

Often referred to as

Terephthaldoxime

Molecular Formula

Molecular Weight 164.16 g/mol

SMILES ON=Cc1ccc(C=NO)cc1
Useful for cheminformatics

search

InChI Key
UFJKQCPYFKAUEO-

NXZHAISVSA-N

Stereochemistry specific (E,E-

isomer)

Physicochemical Properties
Property Data Experimental Context

Appearance White to pale yellow powder Crystalline solid

Melting Point 211.5 – 212.0 °C
High MP due to intermolecular

H-bonding

Solubility DMSO, DMF, Ethanol (hot)
Poorly soluble in water and

cold ether

pKa ~10.5 (Oxime OH) Weakly acidic proton

Stability Air stable
Hydrolyzes back to aldehyde

in strong acid

Part 2: Synthesis & Reaction Mechanism
The synthesis of terephthalaldehyde dioxime is a classic nucleophilic addition-elimination

reaction. The protocol below is optimized for yield and purity, minimizing the formation of the

mono-oxime impurity.
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Reaction Logic (Graphviz Visualization)
The following diagram outlines the critical process flow, distinguishing between the kinetic

mixing phase and the thermodynamic reflux phase.
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Figure 1: Step-wise synthesis workflow for high-purity terephthalaldehyde dioxime.

Optimized Experimental Protocol
Reagents:

Terephthalaldehyde (10 mmol, 1.34 g)

Hydroxylamine hydrochloride (22 mmol, 1.53 g) - Excess ensures complete conversion.

Sodium Carbonate (

) (11 mmol, 1.16 g) or NaOH (22 mmol).

Solvent: Ethanol/Water (1:1 v/v, 50 mL).

Step-by-Step Methodology:

Preparation: Dissolve hydroxylamine hydrochloride in 10 mL of water. In a separate flask,

dissolve terephthalaldehyde in 25 mL of warm ethanol.

Deprotonation: Slowly add the sodium carbonate solution to the hydroxylamine solution.

Note: Evolution of

gas will occur. This releases the free nucleophilic hydroxylamine base.

Addition: Add the aldehyde solution to the hydroxylamine mixture dropwise under stirring.
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Reflux: Heat the mixture to reflux (

) for 2–3 hours. The solution typically turns clear then precipitates the white solid upon
cooling.

Isolation: Cool the reaction mixture to room temperature (or

to maximize yield). Filter the precipitate via vacuum filtration.

Purification: Wash the filter cake extensively with cold water (to remove NaCl and unreacted

hydroxylamine) followed by a small amount of cold ethanol.

Drying: Dry in a vacuum oven at

for 4 hours.

Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the lone pair on the

nitrogen atom of hydroxylamine onto the electrophilic carbonyl carbon of the aldehyde. This

forms a tetrahedral intermediate (carbinolamine), which subsequently undergoes acid-

catalyzed dehydration to form the

double bond.

Part 3: Applications in Drug Discovery & Materials
Terephthalaldehyde dioxime is rarely the final API; rather, it is a privileged scaffold

intermediate.

Reticular Chemistry (COFs and MOFs)
In the development of Covalent Organic Frameworks (COFs), the dioxime functionality serves

as a precursor to nitrile oxides. Through in situ generation of terephthalonitrile oxide,

researchers can perform [3+2] cycloadditions with alkynes to form isoxazole-linked COFs.

These frameworks are highly stable and used for drug encapsulation and controlled release.

Pathway to Isoxazole Libraries (Graphviz Visualization)
The following diagram illustrates the divergence from the dioxime to downstream

pharmaceutical intermediates.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b098869?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Terephthalaldehyde
Dioxime

(CAS 18705-39-0)

Chlorination
(NCS/DMF)

Reduction
(H2/Pd or LiAlH4)

Bis-hydroximoyl
Chloride

[3+2] Cycloaddition
(Click Chemistry)

 + Alkyne/Base

Isoxazole-Linked
Scaffolds

(Bioactive Linkers)

1,4-Benzenedimethanamine
(Polymer Curing)

Click to download full resolution via product page

Figure 2: Synthetic divergence from terephthalaldehyde dioxime to bioactive scaffolds and

polymer precursors.

Pharmaceutical Relevance
Linker Chemistry: Used to create rigid spacers in PROTACs (Proteolysis Targeting

Chimeras) where defined distance between ligands is crucial.

Antidote Research: While not a primary drug, oxime structures are investigated for

reactivating acetylcholinesterase inhibited by organophosphates, though mono-pyridinium

oximes (like Pralidoxime) are more common.
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Part 4: Safety & Handling (SDS Highlights)
Signal Word:WARNING

Hazard Class H-Code Statement

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.

Handling Protocol:

PPE: Nitrile gloves and safety glasses are mandatory.

Inhalation: Handle in a fume hood. The powder can be fine and easily inhaled.

Thermal Hazard: Do not heat above

without safety controls, as oximes can undergo energetic decomposition (Beckmann
rearrangement or explosion) at high temperatures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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